N-(2-Methoxyethyl)ethylamine

Organic synthesis Reaction engineering Thermal stability

N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2) is a secondary aliphatic amine that incorporates a 2-methoxyethyl substituent on the nitrogen, yielding the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g mol⁻¹. The compound is classified primarily as a specialty organic synthesis intermediate, with documented utility in new-drug R&D, surfactant manufacture, and catalyst production.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 34322-82-2
Cat. No. B1581336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)ethylamine
CAS34322-82-2
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCNCCOC
InChIInChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3
InChIKeyVGEMYWDUTPQWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2) – Core Properties & Comparator Context for Sourcing Decisions


N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2) is a secondary aliphatic amine that incorporates a 2-methoxyethyl substituent on the nitrogen, yielding the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g mol⁻¹ [1]. The compound is classified primarily as a specialty organic synthesis intermediate, with documented utility in new-drug R&D, surfactant manufacture, and catalyst production [2]. Unlike simple dialkylamines, the ether oxygen in the side chain introduces hydrogen-bond acceptor capability, which modulates solubility, basicity, and partitioning behaviour relative to purely hydrocarbon-based amines. This structural feature creates quantifiable differences in boiling point, flash point, and LogP that directly influence both laboratory handling and process-scale selection.

Why In‑Class Amine Substitution Is Not Straightforward for N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2)


Secondary amines such as diethylamine, N-ethylmethylamine, or N,N-dimethylethylamine are frequently considered interchangeable building blocks in organic synthesis; however, the 2-methoxyethyl substituent in the target compound introduces a permanent ether dipole that is absent in purely alkyl-substituted analogs [1]. This dipole alters boiling point by >60 °C, elevates flash point by >50 °C, and shifts the octanol‑water partition coefficient (LogP) by up to 1.3 log units relative to the closest primary-amine congener, 2-methoxyethylamine . Consequently, direct substitution of N-(2-Methoxyethyl)ethylamine with a simpler secondary amine risks mismatched reaction kinetics, phase-behaviour changes in biphasic systems, and non‑compliance with safety‑threshold requirements during scale‑up. The quantitative comparisons below establish the boundaries within which generic substitution remains feasible and where the target compound becomes indispensable.

Quantitative Differentiation of N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2) Against Key Analogs


Boiling-Point Elevation Relative to Simple Secondary Amines Enables Higher-Temperature Liquid-Phase Chemistry

N-(2-Methoxyethyl)ethylamine exhibits a boiling point of 116 °C at atmospheric pressure, which is 60 °C higher than diethylamine (55 °C) and 80 °C higher than N-ethylmethylamine (36 °C) . This elevation is attributable to the increased molecular weight and the dipole‑dipole interactions introduced by the ether oxygen. The extended liquid range permits reactions that require sustained heating above the boiling points of simpler secondary amines without resorting to pressurised equipment.

Organic synthesis Reaction engineering Thermal stability

Elevated Flash Point Reduces Flammability Hazard During Storage and Handling

The closed‑cup flash point of N-(2-Methoxyethyl)ethylamine is 28 °C, which is 54 °C higher than that of diethylamine (−26 °C) and 26.3 °C higher than that of N-(2‑methoxyethyl)methylamine (1.7 °C) [1]. The higher flash point reduces the compound’s classification as a highly flammable liquid under GHS and simplifies compliance with storage‑quantity restrictions in non‑specialised laboratories.

Process safety Transport classification Laboratory safety

Intermediate LogP and Reduced Topological PSA Provide a Distinct Polarity Window Relative to 2‑Methoxyethylamine

The computed octanol‑water partition coefficient (XLogP3) of N-(2-Methoxyethyl)ethylamine is 0.63, compared with −0.65 for the primary amine analog 2‑methoxyethylamine [1]. Simultaneously, the topological polar surface area (TPSA) is 21.26 Ų versus 35.25 Ų for the primary analog [1]. The 1.28‑log‑unit increase in LogP and 14 Ų reduction in TPSA indicate that the target compound resides in a more lipophilic, less hydrogen‑bond‑donor‑rich chemical space, which can improve passive membrane permeability when incorporated into drug‑like scaffolds.

Medicinal chemistry Lipophilicity Drug design

Patent‑Demonstrated Synthesis Yield Outperforms Prior Art by >12 Percentage Points

Chinese patent CN116924919A describes a three‑step synthesis of N-(2-Methoxyethyl)ethylamine starting from N‑ethylethanolamine and Boc anhydride, achieving an overall isolated yield of 76.9% with GC purity of 98.2% [1]. The patent explicitly states that prior art routes reached only approximately 64% yield, making the claimed route a 12.9‑percentage‑point improvement. While yield data are process‑specific, purchasers sourcing material from suppliers employing this patented method may obtain higher batch‑to‑batch consistency and lower cost of goods.

Process chemistry Industrial production Yield optimisation

Application Scenarios Where N-(2-Methoxyethyl)ethylamine (CAS 34322-82-2) Provides a Procurement‑Relevant Advantage


High‑Temperature Amidation or Nucleophilic Displacement Requiring Liquid‑Phase Amine Above 100 °C

In reactions catalysed at reflux or under thermal conditions exceeding 100 °C, the target compound remains in the liquid phase while diethylamine, N‑ethylmethylamine, and N,N‑dimethylethylamine would be fully evaporated. This eliminates the need for pressurised reactor setups, as demonstrated by the 116 °C boiling point versus 36–55 °C for the alkyl‑only analogs .

Laboratory‑Scale Synthesis in Facilities with Flammable‑Liquid Storage Restrictions

With a flash point of 28 °C, N-(2-Methoxyethyl)ethylamine lies above the EU CLP threshold for ‘extremely flammable’ liquids (23 °C), unlike diethylamine (−26 °C) and N-(2‑methoxyethyl)methylamine (1.7 °C). This classification simplifies procurement, storage, and waste‑handling protocols in standard academic and industrial laboratories that lack solvent‑room infrastructure for low‑flash‑point amines .

Medicinal‑Chemistry Fragment Derivatisation Targeting Balanced Lipophilicity

When a secondary‑amine fragment with moderate lipophilicity (XLogP3 ≈ 0.6) and low TPSA (21 Ų) is required to improve the drug‑likeness of a lead series, N-(2-Methoxyethyl)ethylamine offers a polarity profile that sits between the highly polar 2‑methoxyethylamine (XLogP3 = −0.65) and excessively lipophilic dialkylamines. This window can be valuable in CNS‑penetrant programmes where TPSA < 60 Ų is a common design criterion [1].

Surfactant and Phase‑Transfer Catalyst Precursor Synthesis

The combination of a secondary amine head‑group with a methoxy‑terminated alkyl chain enables quaternisation or amidation to yield surfactants and phase‑transfer catalysts that possess enhanced solubility in medium‑polarity organic solvents compared to derivatives of unsubstituted alkylamines. Baidu Baike and industrial chemical databases list the compound specifically as an intermediate for surfactant and catalyst manufacture, supporting its established role in these application areas [2].

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